molecular formula C11H15NS B13284010 N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline

Cat. No.: B13284010
M. Wt: 193.31 g/mol
InChI Key: XNKFSQSZKGHKMR-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-(methylsulfanyl)aniline is an aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and a methylsulfanyl (SCH₃) group at the 3-position of the benzene ring (Figure 1). The methylsulfanyl group contributes electron-donating properties via sulfur’s lone pairs, influencing reactivity and lipophilicity.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-methylsulfanylaniline

InChI

InChI=1S/C11H15NS/c1-13-11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3

InChI Key

XNKFSQSZKGHKMR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with cyclopropylmethyl halides under basic conditions. A common method includes:

    Starting Materials: 3-(methylsulfanyl)aniline and cyclopropylmethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the aniline nitrogen, making it nucleophilic, which then attacks the cyclopropylmethyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the aniline nitrogen or the cyclopropylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, particularly at the positions ortho and para to the nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

    Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the N-substituent and/or ring substituents , leading to variations in physicochemical properties and applications:

Table 1: Comparison of N-Substituted 3-(Methylsulfanyl)aniline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) N-Substituent Ring Substituent Purity Source/Application
N-(2-Methylpropyl)-3-(methylsulfanyl)aniline 1019536-57-2 C₁₁H₁₇NS 195.32 2-Methylpropyl 3-(Methylsulfanyl) ≥97% API intermediate
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline 1486186-90-6 C₁₃H₁₉NS 221.36 2-Methylcyclopentyl 3-(Methylsulfanyl) - Research chemical
N-(Butan-2-yl)-3-(methylsulfanyl)aniline 1019509-83-1 C₁₁H₁₇NS 195.32 Butan-2-yl 3-(Methylsulfanyl) ≥97% Pharmaceutical intermediate
N-(Cyclopropylmethyl)-3-(propan-2-yl)aniline 939757-96-7 C₁₃H₁₉N 189.30 Cyclopropylmethyl 3-(Propan-2-yl) - Discontinued product

Key Observations

N-Substituent Effects: Cyclopropylmethyl (hypothetical target compound): The strained cyclopropane ring may enhance metabolic stability and reduce enzymatic degradation compared to non-cyclic groups like 2-methylpropyl or butan-2-yl .

Ring Substituent Effects :

  • The 3-(methylsulfanyl) group is consistent across most analogs, suggesting its importance in electronic modulation. Replacing it with a propan-2-yl group (as in ) reduces sulfur’s electron-donating effects, altering solubility and reactivity.

Purity and Applications :

  • High-purity (≥97%) analogs like N-(2-methylpropyl)-3-(methylsulfanyl)aniline are critical in active pharmaceutical ingredient (API) synthesis, emphasizing the demand for rigorously controlled intermediates .

Biological Activity

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline is an organic compound notable for its unique structural features, including a cyclopropylmethyl group and a methylsulfanyl substituent attached to an aniline backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

  • Molecular Formula : C12_{12}H16_{16}N1_{1}S1_{1}
  • Molecular Weight : Approximately 198.30 g/mol
  • Canonical SMILES : CC1(CC1)CN(C2=CC=CC=C2S)C

The presence of the cyclopropyl group is significant as it enhances the compound's binding affinity to various biological targets, which may lead to modulation of biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may:

  • Inhibit Cell Proliferation : Similar compounds have shown the ability to modulate kinase activities critical in cancer biology, potentially leading to reduced tumor growth.
  • Exhibit Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of related compounds indicated that modifications in substituents significantly influence biological activity. For instance, compounds with larger alkyl groups demonstrated enhanced potency against various cancer cell lines. The EC50_{50} values for similar structures ranged from nanomolar to micromolar concentrations, demonstrating varying levels of effectiveness.

CompoundEC50_{50} (nM)Activity Type
Compound A620Anticancer
Compound B1900Moderate Activity
This compoundTBDPotentially Active

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits promising antimicrobial activity against several pathogens. The mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Acute Myeloid Leukemia (AML) : In a phenotypic screening study, compounds structurally similar to this compound were found to induce differentiation in AML cell lines. This suggests potential therapeutic applications in hematological malignancies.
  • Kinase Inhibition : Research has shown that related compounds effectively inhibit specific kinases involved in cancer progression. The binding interactions are hypothesized to be influenced by the cyclopropyl group, which may enhance selectivity and potency.

Pharmacokinetic Profile

The pharmacokinetics of this compound remain under investigation, but initial findings suggest:

  • Absorption and Distribution : Moderate absorption rates with potential for good tissue distribution due to lipophilicity.
  • Metabolic Stability : The compound shows promise for metabolic stability, indicating a lower likelihood of rapid clearance from biological systems.

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